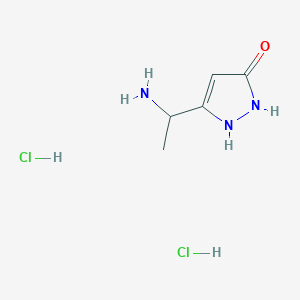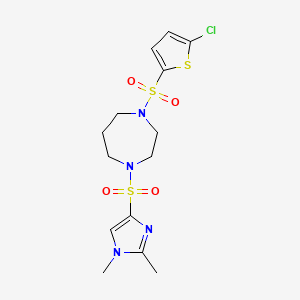
5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, also known as AEDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AEDP is a heterocyclic compound that contains both a pyrazole and an amino group. It has been found to have a wide range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.
Scientific Research Applications
Stem Cell Research
5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride: is extensively used in stem cell research, particularly as a selective Rho kinase inhibitor. It facilitates the maintenance and differentiation of stem cells, which is crucial for developing therapies for regenerative medicine .
Organoid Culture
This compound is a key component in the media used for brain organoid differentiation. Organoids are miniaturized and simplified versions of organs produced in vitro in three dimensions that show realistic micro-anatomy .
Cancer Research
In cancer research, the compound has been applied as a part of the protocol for reprogramming breast cancer cells into induced progenitor-like cells (iPLs), which can be a significant step towards understanding cancer progression and developing new treatment strategies .
Cardiovascular Studies
The inhibitor properties of the compound make it valuable in cardiovascular studies, especially in research focused on the effects of Rho kinase activity on blood vessels and heart muscle cells .
Neurological Applications
Neurology benefits from this compound through its use in studies related to brain development and neurological disorders, where the inhibition of Rho kinase can influence neural stem cell differentiation and survival .
Nephrology
In nephrology, the compound is used to study kidney function and diseases. It helps in understanding the role of Rho kinase in kidney tissue architecture and function .
Apoptosis and Cell Cycle
The compound has been utilized to study apoptosis (programmed cell death) and the cell cycle, particularly the transition between the G1 and S phases, which is a critical control point for cell proliferation .
Pharmacological Profiling
Pharmacological studies have employed this compound to understand its mechanism of action, competitive inhibition profile, and its effects on various cellular processes such as stress fiber formation and cytokinesis .
Mechanism of Action
Target of Action
The primary targets of 5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride are ROCK1 and ROCK2 . These are Rho-associated coiled-coil containing protein kinases, which play a crucial role in Rho-mediated cell adhesion and smooth muscle contraction .
Mode of Action
This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2 . It acts by competing with ATP for binding to the catalytic site of these kinases . This results in the inhibition of agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions .
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 affects the Rho-mediated cell adhesion and smooth muscle contraction pathways . This can lead to the blockage of cell spreading and the suppression of RhoA-induced formation of stress fibers .
Pharmacokinetics
It is known to be cell-permeable, orally bioavailable, and active in vivo .
Result of Action
The inhibition of ROCK1 and ROCK2 by this compound leads to various cellular effects. For instance, it promotes skeletal myogenic differentiation of MESP1+ mesoderm, as shown by immunostaining for Myosin Heavy Chain+ and Myogenin . It also increases the survival rate of human embryonic stem cells and iPSCs undergoing cryopreservation .
properties
IUPAC Name |
5-(1-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-3(6)4-2-5(9)8-7-4;;/h2-3H,6H2,1H3,(H2,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYJQNANDWZQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949024.png)




![2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B2949031.png)

![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2949036.png)

![2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid](/img/structure/B2949039.png)



![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2949047.png)